

# Technical Guide to 1,4-Dichlorobenzene-d4: Supplier Specifications and Analytical Characterization

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## Compound of Interest

Compound Name: 1,4-Dichlorobenzene-d4

Cat. No.: B151393

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This technical guide provides a comprehensive overview of the supplier specifications for **1,4-Dichlorobenzene-d4** (CAS No. 3855-82-1), a deuterated analog of 1,4-Dichlorobenzene. This isotopically labeled compound is a valuable tool in various research and development applications, including as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).<sup>[1]</sup> Its use is also prominent in environmental monitoring and as a tracer in studies of metabolic pathways.<sup>[1]</sup>

This document outlines the typical chemical and physical properties, and details the experimental protocols for the analytical techniques used to verify its purity and identity.

## Core Specifications

Suppliers of **1,4-Dichlorobenzene-d4** typically provide a certificate of analysis with key specifications. The following table summarizes the common quantitative data provided by various suppliers.

Table 1: Typical Supplier Specifications for **1,4-Dichlorobenzene-d4**

| Parameter               | Typical Specification                          |
|-------------------------|--|
| Isotopic Purity         | ≥98 atom % D                                   |
| Chemical Purity (Assay) | ≥98% (CP)                                      |
| Appearance              | White to off-white solid or colorless crystals |
| Molecular Formula       | C <sub>6</sub> D <sub>4</sub> Cl <sub>2</sub>  |
| Molecular Weight        | ~151.03 g/mol                                  |
| CAS Number              | 3855-82-1                                      |
| Storage Temperature     | 2-8°C  |

## Physical and Chemical Properties

The physical and chemical properties of **1,4-Dichlorobenzene-d4** are crucial for its handling, storage, and application in experimental settings.

Table 2: Physical and Chemical Properties of **1,4-Dichlorobenzene-d4**

| Property      | Value   |
|---------------|---|
| Melting Point | 52-54 °C (lit.) <a href="#">[2]</a>                   |
| Boiling Point | 173 °C (lit.) <a href="#">[2]</a>                     |
| Density       | ~1.341 g/mL at 25 °C                                  |
| Solubility    | Insoluble in water. Soluble in many organic solvents. |
| InChI Key     | OCJBOOLMMGQPQU-RHQRLBAQSA-N                           |

## Analytical Methodologies for Quality Control

To ensure the quality and integrity of **1,4-Dichlorobenzene-d4**, a series of analytical tests are performed. The following sections detail the typical experimental protocols for these analyses.

# Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS is a primary technique for assessing the chemical purity of **1,4-Dichlorobenzene-d4** and confirming its identity.

## Experimental Protocol:

- Sample Preparation:
  - Prepare a stock solution of **1,4-Dichlorobenzene-d4** in a suitable solvent (e.g., methanol, hexane, or acetone) at a concentration of approximately 1000 µg/mL.
  - Prepare a working solution by diluting the stock solution to a concentration of around 10 µg/mL.
- Instrumentation:
  - Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
  - Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
- GC-MS Parameters (Typical):
  - Injection Volume: 1 µL
  - Injector Temperature: 250 °C
  - Oven Temperature Program:
    - Initial temperature: 50 °C, hold for 2 minutes
    - Ramp: 10 °C/min to 200 °C, hold for 2 minutes
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min
  - MS Transfer Line Temperature: 280 °C

- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-200
- Data Analysis:
  - The chemical purity is determined by calculating the peak area of **1,4-Dichlorobenzene-d4** as a percentage of the total peak areas in the chromatogram.
  - The identity is confirmed by comparing the acquired mass spectrum with a reference spectrum. Key fragments for **1,4-Dichlorobenzene-d4** include the molecular ion peak at m/z 150 and the isotopic pattern characteristic of two chlorine atoms.[\[3\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Confirmation

NMR spectroscopy is a powerful tool for determining the isotopic purity and confirming the molecular structure of **1,4-Dichlorobenzene-d4**. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are utilized.

### Experimental Protocol:

- Sample Preparation:
  - Dissolve 5-10 mg of **1,4-Dichlorobenzene-d4** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in a 5 mm NMR tube.
- Instrumentation:
  - A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- NMR Parameters (Typical):
  - $^1\text{H}$  NMR:
    - A standard single-pulse experiment is used to detect any residual protons. The absence or significant reduction of signals in the aromatic region confirms a high degree of

deuteration.

- $^{13}\text{C}$  NMR:
  - A standard proton-decoupled  $^{13}\text{C}$  experiment is performed to observe the carbon backbone. The chemical shifts will be similar to the non-deuterated analog, but the signals may be split into multiplets due to C-D coupling.
- Data Analysis:
  - Isotopic Purity: The isotopic purity is determined from the  $^1\text{H}$  NMR spectrum by comparing the integration of the residual proton signals of the analyte to the integration of a known internal standard.
  - Structural Confirmation: The  $^{13}\text{C}$  NMR spectrum confirms the presence of the dichlorinated benzene ring structure.

## Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to confirm the presence of characteristic functional groups and the overall molecular structure.

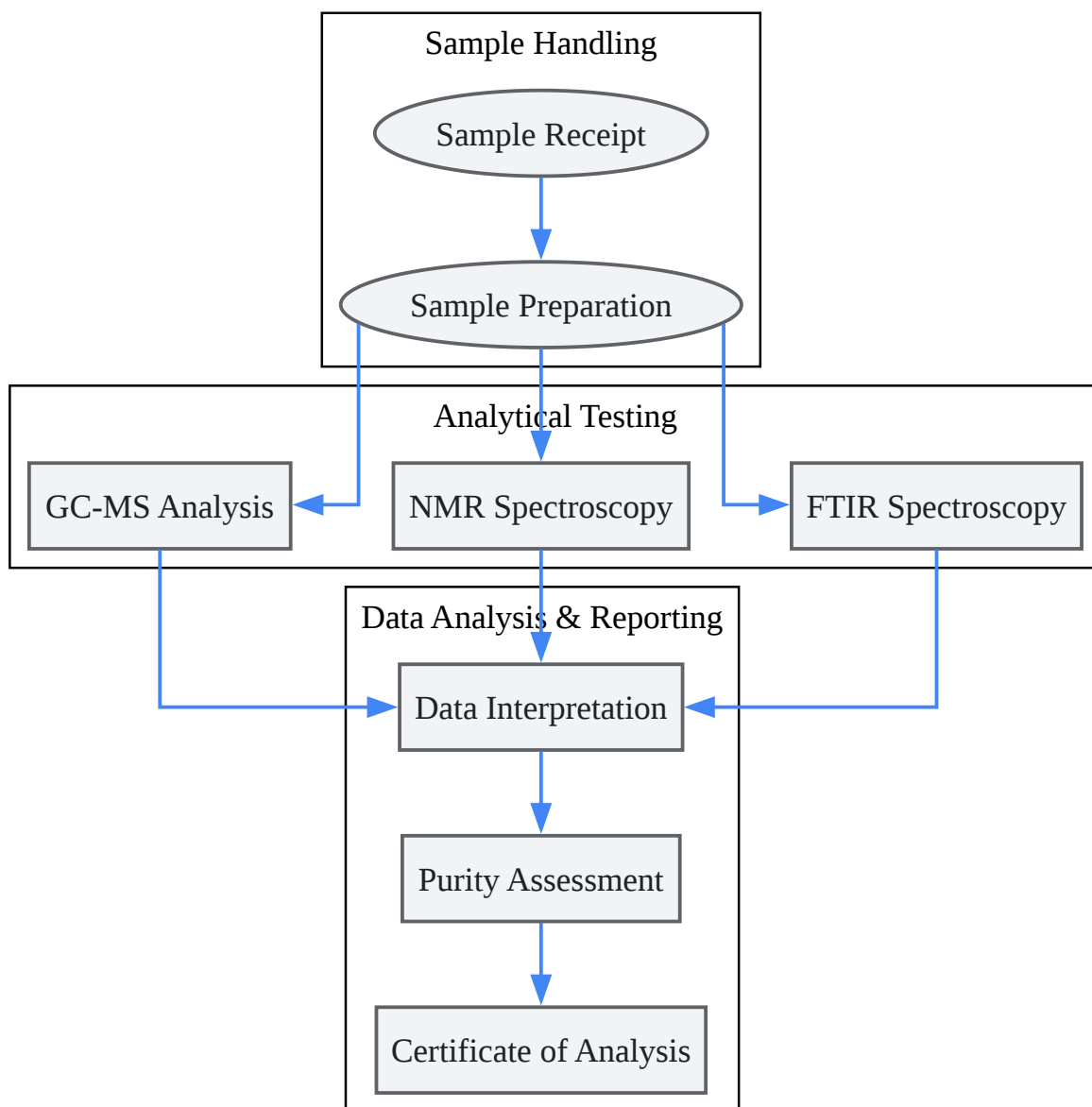
Experimental Protocol:

- Sample Preparation:
  - The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
- Instrumentation:
  - A standard FTIR spectrometer.
- FTIR Parameters (Typical):
  - Spectral Range:  $4000\text{-}400\text{ cm}^{-1}$

- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32
- Data Analysis:
  - The acquired spectrum is compared to a reference spectrum of 1,4-Dichlorobenzene. The C-D stretching vibrations will appear at lower wavenumbers (around 2200-2300  $\text{cm}^{-1}$ ) compared to the C-H stretches (around 3000-3100  $\text{cm}^{-1}$ ) of the non-deuterated compound. The aromatic C-Cl stretching and benzene ring vibrations will also be present.

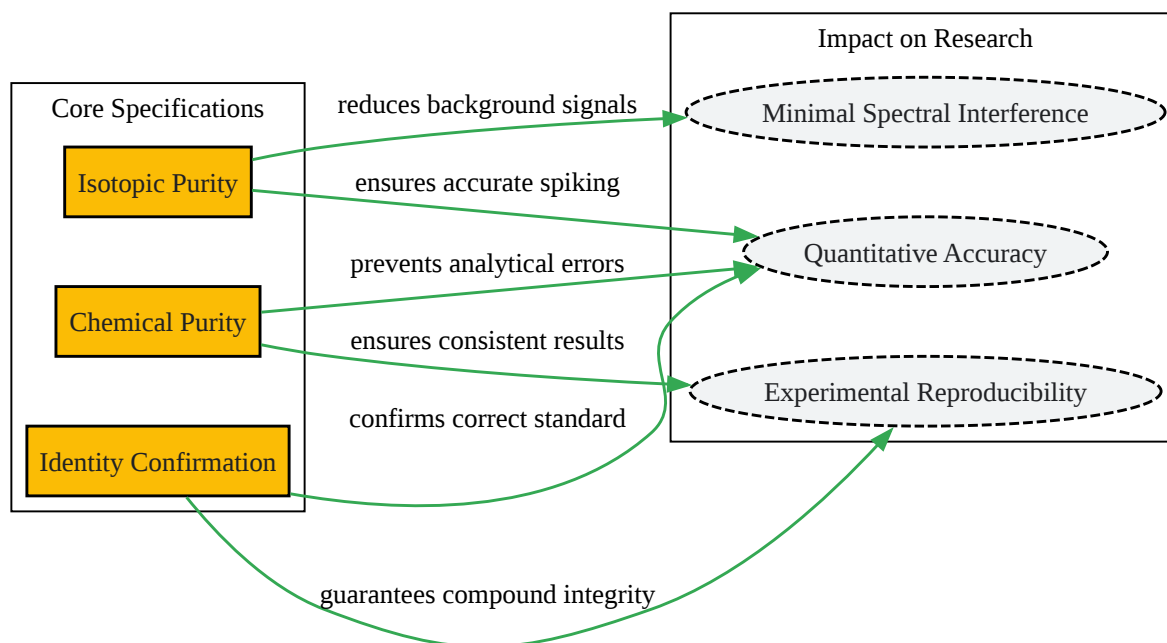
## Visualizing the Quality Control Workflow and Specification Interdependencies

To better understand the quality control process and the relationship between different specifications, the following diagrams are provided.



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Caption: Quality control workflow for **1,4-Dichlorobenzene-d4**.



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Caption: Interdependencies of specifications and research impact.

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## References

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